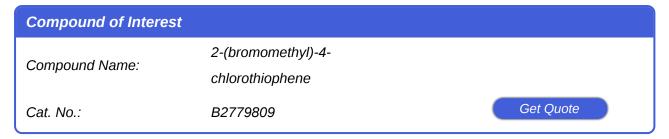


An In-depth Technical Guide to 2-(bromomethyl)-4-chlorothiophene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(bromomethyl)-4-chlorothiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorinated thiophene core, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed synthetic routes, and key chemical data.

Core Identifiers and Physicochemical Properties

While a specific CAS Number for **2-(bromomethyl)-4-chlorothiophene** is not currently registered in major chemical databases, it is uniquely identified by its PubChem Compound ID. The following table summarizes its key identifiers and calculated properties.



Identifier	Value	Source
PubChem CID	57156624	PubChem
IUPAC Name	2-(bromomethyl)-4- chlorothiophene	PubChem
Molecular Formula	C₅H4BrClS	PubChem
Molecular Weight	211.51 g/mol	PubChem
Canonical SMILES	C1=C(SC=C1Cl)CBr	PubChem
InChI	InChI=1S/C5H4BrCIS/c6-2-5- 1-4(7)3-8-5/h1,3H,2H2	PubChem
InChIKey	CDZULSQNPDJRDJ- UHFFFAOYSA-N	PubChem

Proposed Synthetic Experimental Protocols

A direct and published experimental protocol for the synthesis of **2-(bromomethyl)-4-chlorothiophene** is not readily available. However, based on established organic chemistry principles and published procedures for analogous compounds, a plausible multi-step synthetic pathway is proposed below. This pathway starts from the commercially available 2-acetylthiophene.

Step 1: Chlorination of 2-Acetylthiophene to 2-Acetyl-4-chlorothiophene

This step introduces the chloro-substituent onto the thiophene ring.

Methodology:

- In a well-ventilated fume hood, dissolve 2-acetylthiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0-5 °C using an ice bath.



- Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the stirred solution. The addition of a Lewis acid catalyst like aluminum chloride (AlCl₃) may be required to facilitate the reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-chlorothiophene.
- Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 1-(4-chlorothiophen-2-yl)ethanol

This step reduces the ketone to a secondary alcohol.

Methodology:

- Dissolve the purified 2-acetyl-4-chlorothiophene (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, carefully add water to quench the excess reducing agent.
- Remove the solvent under reduced pressure.



- Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Step 3: Bromination of 1-(4-chlorothiophen-2-yl)ethanol to 2-(bromomethyl)-4-chlorothiophene

This final step converts the alcohol to the target bromomethyl compound.

Methodology:

- In a fume hood, dissolve the 1-(4-chlorothiophen-2-yl)ethanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane.
- Cool the solution to 0 °C.
- Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) (0.5 equivalents), dropwise to the stirred solution.
- Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.
- Carefully pour the reaction mixture onto ice water to quench the reaction.
- Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to yield pure 2-(bromomethyl)-4-chlorothiophene.

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-acetylthiophene to **2-(bromomethyl)-4-chlorothiophene**.





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Caption: Proposed synthesis of **2-(bromomethyl)-4-chlorothiophene**.

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